![molecular formula C15H12FN5OS B2559082 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2380146-00-7](/img/structure/B2559082.png)
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for anticancer therapy. This molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves the selective activation of the prodrug by the hypoxic environment within the tumor. This activation leads to the release of Br-IPM, which is a potent cytotoxic agent that induces DNA cross-linking and ultimately cell death. The hypoxic environment within the tumor is created by the inadequate blood supply and oxygenation, which is a common feature of solid tumors.
Biochemical and Physiological Effects:
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been shown to induce DNA cross-linking and ultimately cell death in hypoxic tumor cells. The molecule has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials and has shown promising results in combination with other anticancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide is its selective targeting of hypoxic regions within tumors, which are commonly resistant to conventional therapies. This makes 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide a promising candidate for combination therapy with other anticancer agents. However, the hypoxia-activated prodrug nature of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide also poses a limitation for lab experiments, as the hypoxic environment must be accurately reproduced in vitro for accurate testing.
Zukünftige Richtungen
There are several future directions for the development of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide. One direction is the optimization of the prodrug for increased efficacy and selectivity. Another direction is the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the combination of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide with other anticancer agents for improved efficacy is an area of active research. Finally, the development of imaging agents for the detection of hypoxic regions within tumors could aid in the clinical application of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide.
Synthesemethoden
The synthesis of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitropyridine with 2-thiophenecarboxaldehyde to form 4-chloro-3-(2-thienyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 4-aminopyridine to form 4-(2-thienyl)-3-pyridinylamine, which is further reacted with 3-azetidinone to form 5-(2-thienyl)-3-pyridinylazetidin-3-one. Finally, the prodrug is obtained by reacting 5-(2-thienyl)-3-pyridinylazetidin-3-one with 5-fluoro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its anticancer activity. The molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies. This selective targeting is achieved through the activation of the prodrug by the hypoxic environment within the tumor, which leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has shown promising results in various preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer.
Eigenschaften
IUPAC Name |
5-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-10-3-9(4-17-5-10)15(22)20-11-6-21(7-11)14-13-12(1-2-23-13)18-8-19-14/h1-5,8,11H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVCOHHULOHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.